molecular formula C11H14ClNO2 B2803923 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride CAS No. 1065066-63-8

2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride

Cat. No. B2803923
CAS RN: 1065066-63-8
M. Wt: 227.69
InChI Key: VGQMQYBEZDGNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride” is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a double-ring structure containing a benzene ring fused with a pyridine moiety . Isoquinoline derivatives are important components of many biologically active products .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .


Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives often involve cyclization and condensation processes . For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Ivashchenko et al. (2014) focused on the synthesis of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives. Although the target compound's direct application was not mentioned, related chemical structures were explored for their cytotoxicities and antiviral activities against various viruses, indicating a methodological approach to synthesizing complex molecules with potential biological activities (Ivashchenko et al., 2014).

Thevis et al. (2008) investigated mass spectrometric reactions of bisubstituted isoquinolines, highlighting the gas-phase formation of carboxylic acids after collision-induced dissociation. This study sheds light on the analytical characterization of compounds structurally related to the target molecule, offering insights into its potential applications in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Antiviral Activity

Research by Ivashchenko et al. (2014) on the antiviral activity of substituted ethyl esters related to the target compound found no significant activity against BVDV, HCV, and influenza A virus, except for specific derivatives showing effectiveness against influenza in vitro and in vivo. This suggests the potential of structurally related compounds in antiviral research (Ivashchenko et al., 2014).

Analytical and Spectrometric Analysis

Studies on the mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides by Beuck et al. (2009) demonstrate the unique fragmentation behavior of such compounds, which could be highly relevant for analytical procedures in detecting HIF-stabilizers and their metabolites. These findings provide a foundational understanding of the chemical behavior of isoquinoline derivatives under mass spectrometric conditions (Beuck et al., 2009).

Future Directions

The future directions in the research and development of “2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride” and similar compounds involve the development of new methods for efficient synthesis . There is also a growing interest in the synthesis of optically active substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives .

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVNRBGXVHHCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride

CAS RN

1065066-63-8
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.